molecular formula C10H10O3 B6264611 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1056933-73-3

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B6264611
CAS RN: 1056933-73-3
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1-HPCA) is an organic compound that has been of interest to the scientific community due to its unique properties and potential applications. 1-HPCA is an aromatic cyclic compound that is synthesized from the reaction of 3-hydroxybenzaldehyde and propionic anhydride. It has been studied extensively in the laboratory and has been found to have a number of potential applications in the areas of biochemistry, physiology, and medicine.

Scientific Research Applications

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied extensively in the laboratory and has been found to have a number of potential applications in the areas of biochemistry, physiology, and medicine. It has been found to be a potential inhibitor of enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been found to have potential anti-inflammatory and antifungal properties. Additionally, it has been studied as a potential drug target for the treatment of cancer.

Advantages and Limitations for Lab Experiments

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be carried out in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in the laboratory. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on enzymes and other biological systems are not well understood, which can make it difficult to predict its effects in a laboratory setting.

Future Directions

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has a number of potential future directions. Further research could be done to better understand its effects on enzymes and other biological systems. Additionally, further research could be done to better understand its potential applications in the areas of biochemistry, physiology, and medicine. Additionally, further research could be done to optimize the synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, as well as to explore new methods for its synthesis. Finally, further research could be done to explore the potential of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid as a drug target for the treatment of various diseases.

Synthesis Methods

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is synthesized from the reaction of 3-hydroxybenzaldehyde and propionic anhydride. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds via an aldol condensation. The reaction is carried out in an inert atmosphere, such as nitrogen, and yields 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid as the major product. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-hydroxybenzaldehyde", "ethyl acetoacetate", "cyclopropane carboxylic acid", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(1-ethoxy-1,3-dioxo-2-propenyl)phenol", "Step 2: Cyclopropanation of 3-(1-ethoxy-1,3-dioxo-2-propenyl)phenol with cyclopropane carboxylic acid in the presence of sodium hydroxide to form 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Step 5: Purification of the product by recrystallization from ethanol to obtain pure 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid" ] }

CAS RN

1056933-73-3

Product Name

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.